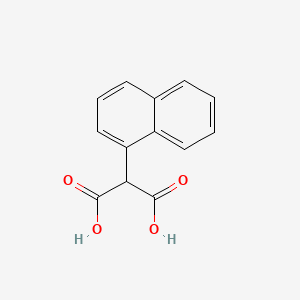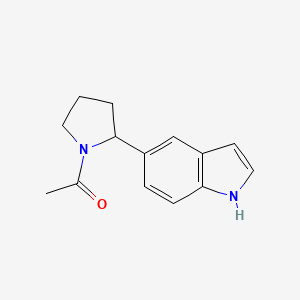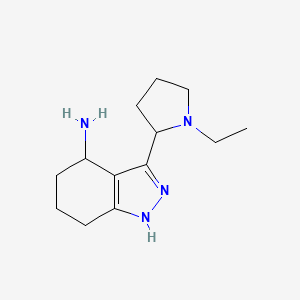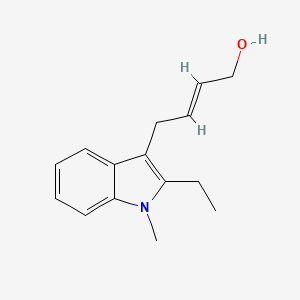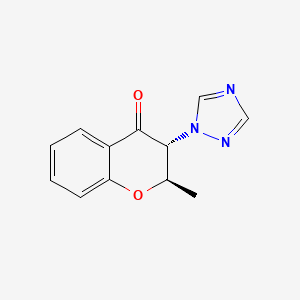![molecular formula C14H21N3 B11878257 1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)- CAS No. 646056-74-8](/img/structure/B11878257.png)
1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is a spirocyclic compound characterized by a unique structural framework that includes a pyridine ring and a diazaspiro undecane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE typically involves multi-step synthetic routes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthetic routes suggests that large-scale production would require optimization of reaction conditions and the use of efficient catalytic systems to ensure high yields and purity.
化学反应分析
Types of Reactions
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
科学研究应用
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacteria, and its inhibition can lead to the development of new antituberculosis drugs. The compound’s interaction with the protein involves binding to the active site, thereby blocking its function.
相似化合物的比较
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but includes an oxygen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures with different heteroatoms in the rings.
Uniqueness
8-(PYRIDIN-3-YL)-1,8-DIAZASPIRO[5.5]UNDECANE is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and potential biological activities. Its ability to inhibit specific proteins like MmpL3 makes it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
646056-74-8 |
|---|---|
分子式 |
C14H21N3 |
分子量 |
231.34 g/mol |
IUPAC 名称 |
8-pyridin-3-yl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H21N3/c1-2-9-16-14(6-1)7-4-10-17(12-14)13-5-3-8-15-11-13/h3,5,8,11,16H,1-2,4,6-7,9-10,12H2 |
InChI 键 |
SXCGWWIKPCKWJX-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC2(C1)CCCN(C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
